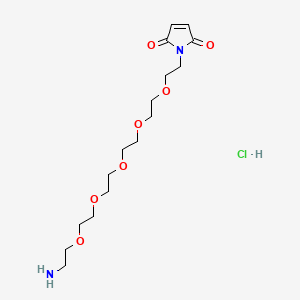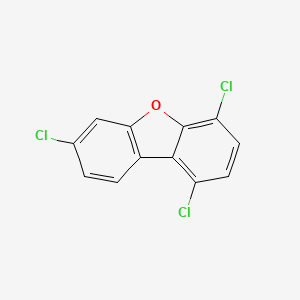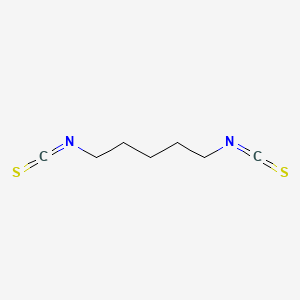
1,5-Diisothiocyanatopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diisothiocyanatopentane is an organic compound with the molecular formula C7H10N2S2. It is characterized by the presence of two isothiocyanate groups attached to a pentane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diisothiocyanatopentane can be synthesized through the reaction of 1,5-diaminopentane with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The general reaction scheme is as follows:
H2N−(CH2)5−NH2+2CSCl2→S=C=N−(CH2)5−N=C=S+2HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,5-Diisothiocyanatopentane undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate groups can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Organic solvents like dichloromethane, chloroform, and toluene are commonly used.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
Thiourea Derivatives: Formed from the reaction with amines.
Thiocarbamate Derivatives: Formed from the reaction with alcohols.
Scientific Research Applications
1,5-Diisothiocyanatopentane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties against human pathogens.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Diisothiocyanatopentane involves its ability to form covalent bonds with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound’s isothiocyanate groups are highly reactive and can modify proteins, DNA, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Diisothiocyanatobutane: Similar structure but with a four-carbon backbone.
1,6-Diisothiocyanatohexane: Similar structure but with a six-carbon backbone.
Uniqueness
1,5-Diisothiocyanatopentane is unique due to its specific pentane backbone, which provides distinct reactivity and properties compared to its analogs.
Properties
Molecular Formula |
C7H10N2S2 |
|---|---|
Molecular Weight |
186.3 g/mol |
IUPAC Name |
1,5-diisothiocyanatopentane |
InChI |
InChI=1S/C7H10N2S2/c10-6-8-4-2-1-3-5-9-7-11/h1-5H2 |
InChI Key |
UCLIIKTUBAADTQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN=C=S)CCN=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



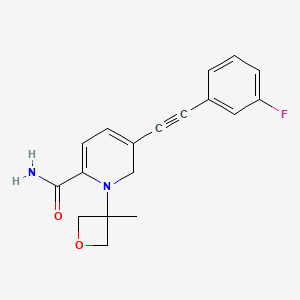



![Pentanedioic acid, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-oxo-, 1,5-dimethyl ester](/img/structure/B11827612.png)


![Carbamic acid, N-[(1S,3S,4S)-3-hydroxy-4-nitro-5-phenyl-1-(phenylmethyl)pentyl]-, 1,1-dimethylethyl ester](/img/structure/B11827624.png)
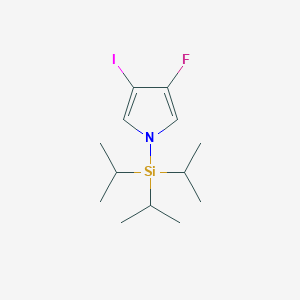
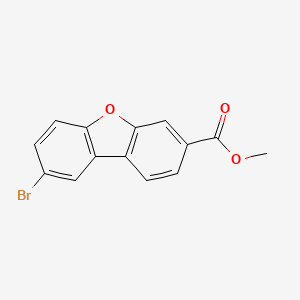
![1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole;chloride](/img/structure/B11827652.png)
